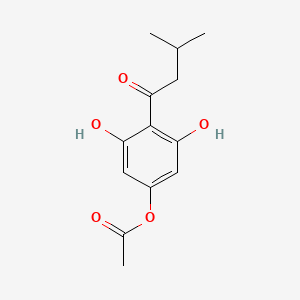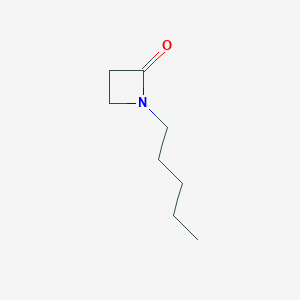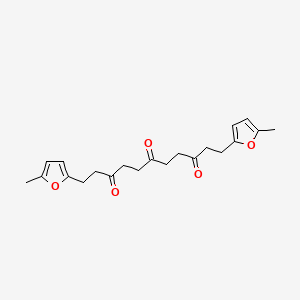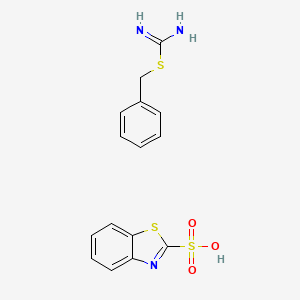![molecular formula C22H15NO B14514914 3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-57-0](/img/structure/B14514914.png)
3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a biphenyl group attached to a benzonitrile moiety through a conjugated enone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 4-biphenylcarboxaldehyde with benzonitrile in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enone linkage to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone linkage allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity but lacking the biphenyl and enone groups.
4-Biphenylcarboxaldehyde: Shares the biphenyl group but differs in functional groups.
Acetophenone: Contains a similar enone linkage but lacks the biphenyl and nitrile groups.
Uniqueness
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its combination of biphenyl, enone, and nitrile functionalities. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
62584-57-0 |
|---|---|
Molekularformel |
C22H15NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-[3-oxo-3-(4-phenylphenyl)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C22H15NO/c23-16-18-6-4-5-17(15-18)9-14-22(24)21-12-10-20(11-13-21)19-7-2-1-3-8-19/h1-15H |
InChI-Schlüssel |
IXXJQJVDZIFJFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)






![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)


